molecular formula C9H8Cl4 B12558409 Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- CAS No. 147541-92-2

Benzene, 1-chloro-4-(1,3,3-trichloropropyl)-

Cat. No.: B12558409
CAS No.: 147541-92-2
M. Wt: 258.0 g/mol
InChI Key: FXGGVHPRMRPZIS-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is an organic compound with the molecular formula C9H8Cl4 It is a derivative of benzene, where a chlorine atom and a trichloropropyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- typically involves the chlorination of 1-chloro-4-propylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the propyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- can undergo nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction Reactions: Reduction of the trichloropropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Phenol Derivatives: Formed from nucleophilic substitution.

    Carboxylic Acids: Formed from oxidation.

    Less Chlorinated Derivatives: Formed from reduction.

Scientific Research Applications

Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- primarily involves nucleophilic aromatic substitution. The chlorine atom on the benzene ring is susceptible to attack by nucleophiles, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination of the chloride ion, resulting in the substitution product . The trichloropropyl group can also participate in various chemical reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Uniqueness: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is unique due to the presence of the trichloropropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

147541-92-2

Molecular Formula

C9H8Cl4

Molecular Weight

258.0 g/mol

IUPAC Name

1-chloro-4-(1,3,3-trichloropropyl)benzene

InChI

InChI=1S/C9H8Cl4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8-9H,5H2

InChI Key

FXGGVHPRMRPZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(Cl)Cl)Cl)Cl

Origin of Product

United States

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